(2-Methoxyethyl)(pentan-3-yl)amine
Overview
Description
“(2-Methoxyethyl)(pentan-3-yl)amine” is a chemical compound with the CAS Number: 1019551-00-8 . It has a molecular weight of 145.24 .
Molecular Structure Analysis
The Inchi Code for “(2-Methoxyethyl)(pentan-3-yl)amine” is 1S/C8H19NO/c1-4-8(5-2)9-6-7-10-3/h8-9H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
“(2-Methoxyethyl)(pentan-3-yl)amine” is a liquid at room temperature .Scientific Research Applications
Thermal Rearrangement in Organic Synthesis : A study by Kasturi et al. (1973) discusses the thermal rearrangement of a related compound, which yields various products including 1-(m-methoxyphenoxy)-pentan-4-one. This research highlights the importance of (2-Methoxyethyl)(pentan-3-yl)amine in understanding complex rearrangement processes in organic synthesis.
Dynamic Kinetic Resolution of Primary Amines : In a study on dynamic kinetic resolution (DKR) of primary amine substrates, Veld et al. (2007) used isopropyl 2-methoxyacetate as an acyl donor. This research is significant for understanding the application of similar compounds in asymmetric synthesis.
Catalysis in Pharmaceutical Synthesis : Wissler et al. (2007) discuss the use of a palladium/amberlyst catalyst system for the synthesis of a compound with analgesic properties. The research shows the utility of related amines in the development of new pharmaceuticals.
Ionic Liquids with Amine Substituents : The study by Iglesias et al. (2010) on substituted amines-based ionic liquids demonstrates the application of compounds like (2-Methoxyethyl)(pentan-3-yl)amine in tailoring ionic liquids for specific properties and catalytic activities.
Corrosion Inhibition : In the field of materials science, Negm et al. (2012) investigated the inhibition of corrosion using compounds structurally similar to (2-Methoxyethyl)(pentan-3-yl)amine, showing the relevance in corrosion protection.
Polymer Chemistry Applications : The work by Xu et al. (2015) on organo-photocatalysts for polymerization processes highlights the potential use of similar amines in the development of new polymer materials.
Safety And Hazards
properties
IUPAC Name |
N-(2-methoxyethyl)pentan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO/c1-4-8(5-2)9-6-7-10-3/h8-9H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKWAYMBWFBCJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyethyl)(pentan-3-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.